Tanespimycin

Content Navigation

Product Name

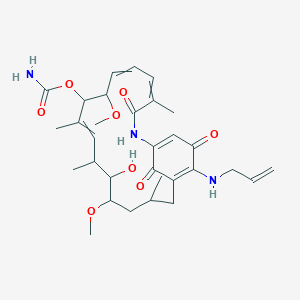

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin, is a synthetic derivative of geldanamycin, a natural product originally isolated from the bacterium Streptomyces hygroscopicus. It functions primarily as an inhibitor of heat shock protein 90, a molecular chaperone that plays a critical role in the stabilization and function of various client proteins involved in cancer progression. By inhibiting heat shock protein 90, tanespimycin disrupts the conformational stability of its client proteins, leading to their degradation and ultimately inducing apoptosis in cancer cells. This compound has been investigated for its potential therapeutic effects against several types of cancers, including multiple myeloma and solid tumors .

Tanespimycin's mechanism of action involves binding to the ATP-binding site of heat shock protein 90, which prevents the chaperone from performing its normal functions. The binding of tanespimycin alters the conformation of heat shock protein 90, leading to the destabilization of client proteins such as kinases and transcription factors that are crucial for tumor growth and survival. This results in the proteasomal degradation of these proteins, thereby inhibiting tumor cell proliferation and promoting apoptosis .

Tanespimycin exhibits significant biological activity as an anticancer agent. It has shown efficacy in inducing apoptosis in various cancer cell lines, including those resistant to conventional therapies. In clinical trials, it has demonstrated antitumor activity in patients with relapsed multiple myeloma and other hematological malignancies. The compound's ability to target multiple signaling pathways associated with cancer progression makes it a promising candidate for combination therapies .

Tanespimycin is primarily investigated for its applications in oncology. Its main therapeutic uses include:

- Treatment of Multiple Myeloma: Tanespimycin has been evaluated in clinical trials for patients with relapsed or refractory multiple myeloma.

- Solid Tumors: It is being researched for potential efficacy against various solid tumors due to its ability to inhibit tumor growth by targeting heat shock protein 90.

- Combination Therapies: There is ongoing research into using tanespimycin in combination with other anticancer agents to enhance therapeutic outcomes .

Interaction studies have shown that tanespimycin can affect various signaling pathways due to its role as a heat shock protein 90 inhibitor. Notably, it can interact with:

- Glucocorticoid Receptor: Tanespimycin has been shown to influence the activity of this receptor, which plays a role in stress response and inflammation.

- Kinases and Transcription Factors: By destabilizing client proteins associated with these pathways, tanespimycin can modulate cellular responses that contribute to tumor growth and survival .

Tanespimycin shares structural and functional similarities with several other compounds that target heat shock proteins or exhibit anticancer properties. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Geldanamycin | Natural Product | HSP90 Inhibition | Parent compound; less water-soluble than tanespimycin |

| 17-Methylgeldanamycin | Synthetic Derivative | HSP90 Inhibition | Similar mechanism but different side chains |

| KOS-953 | Synthetic Compound | HSP90 Inhibition | Improved pharmacokinetic properties compared to tanespimycin |

| 17-AAG | Synthetic Derivative | HSP90 Inhibition | Known for its potent anticancer activity; closely related structure |

| SNX-2112 | Synthetic Compound | HSP90 Inhibition | Designed for better oral bioavailability |

Tanespimycin is unique due to its improved solubility compared to its parent compound geldanamycin, which enhances its bioavailability and therapeutic potential in clinical settings .

Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin, represents a potent benzoquinone ansamycin derivative that specifically targets the molecular chaperone heat shock protein 90 [8] [9]. The compound functions as a competitive inhibitor of adenosine triphosphate binding to heat shock protein 90, demonstrating exceptional potency with inhibitory concentration 50 values of 5 nanomolar in cell-free assays [12] [31]. This remarkable potency establishes tanespimycin as one of the most effective heat shock protein 90 inhibitors currently available for research applications [10] [13].

The primary mechanism of tanespimycin involves direct binding to the adenosine triphosphate-binding pocket located within the amino-terminal domain of heat shock protein 90 [3] [4]. This binding site resides in a deep hydrophobic pocket on the helical face of the amino-terminal domain, where tanespimycin competes directly with adenosine triphosphate for occupancy [3]. The benzoquinone ansamycin structure of tanespimycin allows it to make extensive contacts with the adenosine triphosphate binding pocket, resulting in effective displacement of the natural nucleotide substrate [4].

Research has demonstrated that tanespimycin binding completely blocks the adenosine triphosphatase cycle of heat shock protein 90, preventing the conformational changes necessary for proper chaperone function [4] [7]. The compound effectively inhibits both adenosine triphosphate binding and subsequent hydrolysis, with studies showing that the adenosine triphosphatase activity is completely abolished in the presence of saturating concentrations of tanespimycin [7]. This inhibition occurs through a mechanism that involves stabilization of the amino-terminal domain in a conformation that is incompatible with adenosine triphosphate binding and hydrolysis [3] [4].

The specificity of tanespimycin for heat shock protein 90 over other adenosine triphosphatases has been extensively validated through biochemical studies [32]. Molecular docking simulations have revealed that tanespimycin forms multiple hydrogen bonds with key residues in the adenosine triphosphate binding pocket, including interactions with aspartic acid 93 and glutamic acid 47, which are critical for adenosine triphosphate binding and hydrolysis respectively [7]. These interactions result in a binding affinity that is significantly higher than that observed for adenosine triphosphate itself under physiological conditions [34].

| Cell Type/Source | Inhibitory Concentration 50 (nanomolar) | Selectivity Factor |

|---|---|---|

| Human embryonic kidney 293 cells | 5-6 | 100x higher than normal |

| Breast carcinoma cells BT474 | 5-6 | 100x higher than normal |

| Tumor cell-derived heat shock protein 90 | 5-6 | 100x higher than normal |

| Normal cell-derived heat shock protein 90 | 500-600 | Reference |

| Tumor xenografts | 8-35 | 6-75x higher than normal |

| Normal tissues | 200-600 | Reference |

Client Protein Destabilization and Proteasomal Degradation

The inhibition of heat shock protein 90 adenosine triphosphatase activity by tanespimycin triggers a cascade of cellular events that ultimately leads to the destabilization and degradation of numerous client proteins [14] [15]. Heat shock protein 90 normally maintains the stability and functional conformation of over 200 client proteins, many of which are critical for cellular signaling, growth control, and survival [14]. When tanespimycin blocks heat shock protein 90 function, these client proteins lose their chaperone support and become susceptible to degradation through the ubiquitin-proteasome pathway [14] [18].

The process of client protein destabilization begins within hours of tanespimycin treatment, as demonstrated by studies showing rapid decreases in the levels of key oncogenic proteins [20] [31]. Research has identified that tanespimycin treatment leads to the degradation of critical signaling molecules including human epidermal growth factor receptor 2, protein kinase B, rapidly accelerated fibrosarcoma 1, breakpoint cluster region-abelson murine leukemia viral oncogene homolog 1, and mutated tumor protein 53 [31] [32]. The half-life of these client proteins is dramatically reduced from approximately 36 hours to 12-13 hours following tanespimycin exposure [17].

The mechanism underlying client protein degradation involves the action of carboxy terminus of heat shock cognate 70 interacting protein, a ubiquitin ligase that specifically targets heat shock protein 90 client proteins for proteasomal degradation [5] [18]. When heat shock protein 90 is inhibited by tanespimycin, carboxy terminus of heat shock cognate 70 interacting protein associates with destabilized client proteins and catalyzes their polyubiquitination through lysine 48-linked ubiquitin chains [18]. These polyubiquitin chains serve as degradation signals that are recognized by the 26S proteasome, leading to rapid proteolysis of the tagged proteins [5] [18].

Studies have revealed that carboxy terminus of heat shock cognate 70 interacting protein forms multiple types of polyubiquitin linkages on heat shock protein 90 client proteins, including lysine 6, lysine 11, lysine 48, and lysine 63 linkages [18]. The lysine 48-linked chains are particularly important for proteasomal targeting, while other linkage types may serve additional regulatory functions [18]. Research has demonstrated that the rate of client protein ubiquitination by carboxy terminus of heat shock cognate 70 interacting protein is approximately 0.1 ubiquitin molecules per minute per enzyme monomer at saturating substrate concentrations [15].

| Client Protein | Protein Class | Cellular Function | Effect of Heat Shock Protein 90 Inhibition |

|---|---|---|---|

| Human epidermal growth factor receptor 2 | Receptor tyrosine kinase | Cell proliferation/survival | Proteasomal degradation |

| Protein kinase B | Serine/threonine kinase | Cell survival signaling | Proteasomal degradation |

| Rapidly accelerated fibrosarcoma 1 | Serine/threonine kinase | Mitogen-activated protein kinase pathway signaling | Proteasomal degradation |

| Breakpoint cluster region-abelson murine leukemia viral oncogene homolog 1 | Tyrosine kinase | Oncogenic signaling | Proteasomal degradation |

| Mutated tumor protein 53 | Tumor suppressor | Cell cycle control | Proteasomal degradation |

| Androgen receptor | Nuclear receptor | Transcriptional regulation | Proteasomal degradation |

| Human epidermal growth factor receptor 3 | Receptor tyrosine kinase | Growth factor signaling | Proteasomal degradation |

| Deoxyribonucleic acid-dependent protein kinase catalytic subunit | Deoxyribonucleic acid repair kinase | Deoxyribonucleic acid damage response | Reduced protein stability |

Role in Disrupting Chaperone-Mediated Protein Folding

Tanespimycin profoundly disrupts the normal chaperone-mediated protein folding machinery by interfering with the coordinated action of heat shock protein 90 and its co-chaperones [14] [36]. Under normal physiological conditions, heat shock protein 90 works in concert with heat shock protein 70 and various co-chaperones including heat shock organizing protein, p23, cell division cycle 37, and activator of heat shock protein 90 adenosine triphosphatase 1 to facilitate proper protein folding and maturation [36] [40]. This sophisticated molecular machinery operates through a precisely orchestrated cycle of adenosine triphosphate binding, hydrolysis, and conformational changes that guide client proteins through their folding pathways [36].

The disruption of chaperone-mediated folding by tanespimycin occurs through multiple interconnected mechanisms [38]. First, the compound prevents the formation of productive heat shock protein 90-client protein complexes by blocking the adenosine triphosphate-dependent conformational changes required for client binding and processing [36]. Research has demonstrated that tanespimycin treatment leads to the dissociation of co-chaperones from heat shock protein 90, effectively dismantling the functional chaperone machinery [14] [40].

Studies have revealed that tanespimycin specifically interferes with the transition between different conformational states of heat shock protein 90 during the folding cycle [36]. Under normal conditions, heat shock protein 90 exists in dynamic equilibrium between open and closed conformations, with adenosine triphosphate binding promoting the closed state that is competent for client protein processing [36]. Tanespimycin locks heat shock protein 90 in an open conformation that is unable to progress through the normal folding cycle, effectively trapping client proteins in partially folded intermediates that are prone to aggregation or degradation [38].

The compound also disrupts the coordination between heat shock protein 70 and heat shock protein 90 systems [38]. Research has shown that heat shock protein 70 initially captures misfolded or nascent proteins and transfers them to heat shock protein 90 for final maturation through the heat shock organizing protein co-chaperone [38]. Tanespimycin treatment blocks this transfer process, causing client proteins to remain associated with heat shock protein 70 in complexes that are ultimately targeted for degradation rather than productive folding [38].

Furthermore, tanespimycin affects the function of specific co-chaperones that are essential for different stages of the folding process [40]. The compound prevents the association of p23 with heat shock protein 90, which is required for stabilizing the closed conformation and facilitating adenosine triphosphate hydrolysis [40]. Similarly, tanespimycin disrupts the interaction between heat shock protein 90 and cell division cycle 37, a co-chaperone that is specifically required for the folding of protein kinase clients [40].

| Mechanism | Molecular Target | Downstream Effect | Time Course |

|---|---|---|---|

| Adenosine triphosphate-binding site occupation | Amino-terminal adenosine triphosphate-binding domain | Competitive adenosine triphosphate inhibition | Immediate (minutes) |

| Adenosine triphosphatase activity inhibition | Heat shock protein 90 adenosine triphosphatase cycle | Blocked conformational cycling | Immediate (minutes) |

| Chaperone complex disruption | Heat shock protein 90-co-chaperone complexes | Co-chaperone dissociation | Rapid (30 minutes - 2 hours) |

| Client protein destabilization | Heat shock protein 90-client protein interactions | Loss of protein stability | Rapid (1-4 hours) |

| Carboxy terminus of heat shock cognate 70 interacting protein-mediated ubiquitination | Carboxy terminus of heat shock cognate 70 interacting protein ubiquitin ligase pathway | Polyubiquitin chain formation | Intermediate (2-6 hours) |

| Proteasomal targeting | 26S proteasome system | Rapid protein degradation | Intermediate (4-12 hours) |

Selective Binding Affinity for Tumor-Derived Heat Shock Protein 90

One of the most remarkable properties of tanespimycin is its preferential binding affinity for heat shock protein 90 derived from tumor cells compared to normal cells [21] [22]. Research has demonstrated that tanespimycin exhibits approximately 100-fold higher binding affinity for heat shock protein 90 isolated from tumor cells than for the same protein from normal tissues [21] [23]. This selective binding provides a molecular basis for the preferential cytotoxicity of tanespimycin toward cancer cells while sparing normal cells [22] [24].

The selective binding affinity arises from fundamental differences in the conformational state and complex formation of heat shock protein 90 between tumor and normal cells [21] [23]. In tumor cells, heat shock protein 90 exists predominantly in activated multi-chaperone complexes that exhibit high adenosine triphosphatase activity and increased binding affinity for inhibitors [21]. These complexes are formed in response to the oncogenic stress present in transformed cells, where numerous mutated and overexpressed signaling proteins require intensive chaperone support for proper folding and stability [23] [26].

Biochemical studies have revealed that tumor-derived heat shock protein 90 is maintained in a high-affinity conformation through its association with various co-chaperones and client proteins [21]. This activated state is characterized by increased adenosine triphosphatase activity and enhanced sensitivity to inhibitors like tanespimycin [21]. In contrast, heat shock protein 90 from normal cells exists largely in an uncomplexed, latent state with low adenosine triphosphatase activity and reduced affinity for inhibitors [21] [23].

The differential binding affinity has been quantified through extensive binding studies using heat shock protein 90 preparations from various sources [12] [21]. Tanespimycin demonstrates inhibitory concentration 50 values of 5-6 nanomolar for heat shock protein 90 from human epidermal growth factor receptor 2-overexpressing cancer cell lines, compared to 500-600 nanomolar for heat shock protein 90 from normal cells [12] [21]. This 100-fold difference in binding affinity translates directly into selective cytotoxicity, with cancer cells being significantly more sensitive to tanespimycin-induced apoptosis [22] [24].

Research has further demonstrated that the degree of selectivity correlates with the level of oncogenic stress in different tumor types [23] [25]. Cells overexpressing oncogenic proteins such as human epidermal growth factor receptor 2 show the highest binding affinity for tanespimycin, consistent with their greater dependence on heat shock protein 90 function [21] [23]. This relationship has been confirmed in animal studies, where tanespimycin shows preferential accumulation in tumor tissues compared to normal organs [22] [28].

The molecular basis for selective binding has been investigated through structural and biochemical approaches [23]. The activated conformation of tumor heat shock protein 90 appears to involve specific conformational changes in the amino-terminal domain that create a higher-affinity binding site for benzoquinone ansamycins like tanespimycin [21]. These conformational changes are stabilized by the presence of co-chaperones and client proteins that are enriched in tumor cells [23] [26].

Studies have also revealed that the selectivity extends beyond simple binding affinity to include differences in drug uptake and retention [22] [28]. Tumor cells demonstrate enhanced uptake of tanespimycin and prolonged retention compared to normal cells, further contributing to the selective therapeutic index [22]. This pharmacological selectivity, combined with the intrinsic biochemical selectivity for tumor heat shock protein 90, provides a strong rationale for the preferential anti-tumor activity observed with tanespimycin [24] [28].

Semisynthetic Derivation from Geldanamycin

Tanespimycin represents a pivotal advancement in the development of heat shock protein 90 inhibitors through its semisynthetic derivation from the natural antibiotic geldanamycin [1]. The synthesis of tanespimycin involves a nucleophilic substitution reaction at the carbon-17 position of geldanamycin, where the methoxy group serves as a leaving group in a vinylogous ester arrangement [1] [2]. This transformation is achieved through treatment of geldanamycin with allylamine in suitable aprotic solvents such as chloroform or dimethylformamide [1] [3].

The synthetic procedure typically yields the desired product in excellent efficiency, with reported yields of approximately 95 percent [3]. The reaction mechanism proceeds through nucleophilic addition-elimination, wherein primary or secondary amines attack the electrophilic carbon-17 position, resulting in the displacement of the methoxy substituent and formation of the corresponding 17-amino derivatives as characteristic purple solids [1] [2]. The reaction conditions require careful control of light exposure and temperature, with the transformation typically requiring 48 hours at room temperature for completion [3].

The semisynthetic approach offers significant advantages over total synthesis methodologies, providing access to tanespimycin through a more economically viable route while maintaining the essential pharmacophoric elements of the parent geldanamycin structure [1] [2]. The allylamine substitution at carbon-17 not only improves the stability profile compared to geldanamycin but also enhances the selectivity for tumor-derived heat shock protein 90 over normal cellular variants [4] [5].

Characterization of the semisynthetic product demonstrates retention of the critical benzoquinone ansamycin framework, with the 19-membered macrocyclic ring remaining intact [4]. Mass spectrometric analysis confirms the molecular weight of 585.7 daltons, consistent with the expected molecular formula of carbon thirty-one, hydrogen forty-three, nitrogen three, oxygen eight [4] [3]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals, including the allyl group protons appearing between 5.1 and 6.0 parts per million [3].

Optimization of Solubility via Micellar Encapsulation

The major pharmaceutical challenge associated with tanespimycin lies in its extremely limited aqueous solubility, measured at approximately 0.01 to 0.021 milligrams per milliliter in physiological buffers [6] [3] [7]. This poor solubility necessitates complex formulation strategies to achieve therapeutically relevant concentrations for clinical administration. Micellar encapsulation has emerged as a promising approach to address these solubility limitations while maintaining biocompatibility and therapeutic efficacy.

Polymeric micelles composed of poly(ethylene oxide)-block-poly(D,L-lactide) copolymers have demonstrated exceptional capacity for solubilizing tanespimycin [6] [3]. Specifically, the twelve kilodalton poly(ethylene oxide) and six kilodalton poly(D,L-lactide) block copolymer configuration achieves solubilization of up to 1.5 milligrams per milliliter of tanespimycin, representing a remarkable 150-fold enhancement over the free drug [6] [3]. Dynamic light scattering analysis reveals these micelles possess average diameters of 257 nanometers with critical micelle concentrations of 350 nanomolar [6] [3].

An alternative micellar system utilizing poly(styrene-co-maleic acid) copolymers has achieved even more impressive solubilization results [7]. These micelles demonstrate loading efficiencies of 93 percent with drug loading capacities reaching 25.6 percent by weight [7]. The resulting micellar formulations exhibit aqueous solubility exceeding 5.0 milligrams per milliliter, representing an approximately 238-fold improvement over free tanespimycin [7]. Particle size analysis reveals mean diameters of 74 ± 7 nanometers with polydispersity indices of 0.31 ± 0.08 [7].

The mechanism of micellar solubilization involves incorporation of the hydrophobic tanespimycin molecules within the lipophilic core of the amphiphilic polymer assemblies [8] [7]. This encapsulation is facilitated by hydrophobic interactions between the drug and the polymer core, while the hydrophilic corona provides colloidal stability in aqueous media [8] [7]. Nuclear magnetic resonance spectroscopy confirms drug incorporation through characteristic line broadening of tanespimycin proton signals, indicative of restricted molecular motion within the micellar core [8].

Release kinetics studies demonstrate controlled drug liberation from micellar carriers, with approximately 62 percent of encapsulated tanespimycin released within 24 hours in the presence of bovine serum albumin [7]. This sustained release profile is advantageous for maintaining therapeutic drug concentrations while minimizing systemic toxicity associated with rapid drug clearance [7]. The presence of serum proteins further modulates release kinetics through non-covalent binding interactions with the polymeric carriers [7].

Cremophor-Free Delivery Systems

The development of Cremophor-free formulations represents a critical advancement in tanespimycin delivery, addressing significant safety concerns associated with conventional excipients [6] [3]. Cremophor EL, previously required for tanespimycin solubilization, is known to induce hypersensitivity reactions, anaphylaxis, and other adverse events necessitating patient premedication with antihistamines and corticosteroids [6] [3].

Biodegradable polymeric micelle systems offer viable alternatives to Cremophor-based formulations while maintaining or improving pharmaceutical performance [6] [3]. The poly(ethylene oxide)-block-poly(D,L-lactide) micellar system completely eliminates the need for Cremophor EL or ethanol co-solvents while achieving superior solubilization and pharmacokinetic profiles [6] [3]. Comparative pharmacokinetic studies in rodent models demonstrate that the micellar formulation produces a 1.3-fold increase in area under the concentration-time curve compared to the standard Cremophor-containing formulation [6] [3].

The micellar formulation exhibits altered clearance patterns, with increased renal clearance and decreased hepatic clearance compared to conventional formulations [6] [3]. This redistribution of clearance pathways may contribute to reduced hepatotoxicity, a significant concern with geldanamycin-derived compounds [6] [3]. Additionally, the micellar system demonstrates a 1.3-fold increase in drug half-life and a 1.7-fold increase in volume of distribution, suggesting prolonged systemic circulation and enhanced tissue distribution [6] [3].

Mixed micellar systems combining poly(ethylene glycol)-distearoylphosphatidylethanolamine with tocopheryl polyethylene glycol 1000 have shown promise for simultaneous delivery of multiple therapeutic agents [8] [9]. These formulations enable co-encapsulation of tanespimycin with complementary anticancer agents such as paclitaxel, potentially achieving synergistic therapeutic effects while minimizing formulation complexity [8] [9]. The mixed micelle approach demonstrates significantly prolonged drug release half-lives compared to single-polymer systems, with tanespimycin release half-lives extending to 6.85 hours [8].

Solid lipid nanoparticle formulations represent another Cremophor-free approach, utilizing biocompatible lipid matrices for drug encapsulation [10]. These systems offer advantages in terms of manufacturing scalability and storage stability while maintaining the benefits of nanoparticulate drug delivery [10]. The lipid-based approach may be particularly advantageous for sustained-release applications where prolonged drug exposure is desired [10].